
3-Fluoro-2-methylaniline
Overview
Description
3-Fluoro-2-methylaniline (IUPAC name: this compound; CAS 443-86-7) is a substituted aniline derivative with the molecular formula C₇H₈FN and a molecular weight of 125.15 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (-NH₂), a fluorine atom at the 3-position, and a methyl group (-CH₃) at the 2-position. Key synonyms include 3-fluoro-o-toluidine and 2-amino-6-fluorotoluene .
This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives (e.g., indolylarylsulfones for HIV-1 inhibition ), agrochemicals (e.g., fluorinated crop protection agents ), and halogenated intermediates (e.g., 4-bromo-3-fluoro-2-methylaniline via N-bromosuccinimide (NBS) bromination ). Its regioselective reactivity in electrophilic substitution reactions, such as chlorination with N-chlorosuccinimide (NCS) to yield para-chlorinated products , highlights its utility in synthesizing poly-substituted aromatic compounds.
Preparation Methods
Multi-Step Palladium-Catalyzed Synthesis
Intermediate Synthesis: Buchwald-Hartwig Amination
The first step involves coupling 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene with tert-butyl carbamate via a Buchwald-Hartwig reaction. Key reagents include:
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Catalyst system : Tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos).
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Base : Cesium carbonate (Cs2CO3).
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Solvent : Dioxane.
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Conditions : 85°C under nitrogen for 3 hours.
This step achieves a 91% yield of the protected intermediate, 3-fluoro-2-methyl-4-trifluoromethyl-N-(tert-butoxycarbonyl)aniline .
Deprotection to Free Aniline
The tert-butoxycarbonyl (Boc) group is removed using hydrochloric acid in varying solvents:
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Methanol/HCl (4 M) : 16-hour reaction at 28°C (95% yield).
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Ethyl acetate/HCl (2 M) : 1-hour reaction at 60°C (91% yield).
The choice of solvent influences reaction time and temperature, with methanol favoring longer durations at moderate temperatures and ethyl acetate enabling rapid deprotection at elevated temperatures.
Table 1: Deprotection Conditions and Yields
Solvent | HCl Concentration | Temperature | Time | Yield |
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Methanol | 4 M | 28°C | 16 h | 95% |
Ethyl acetate | 2 M | 60°C | 1 h | 91% |
Dioxane | 4 M | 20°C | 30 h | 93% |
Final Isolation as Hydrochloride Salt
The product is isolated as a hydrochloride salt through solvent evaporation and acetonitrile washing, yielding a white solid with >90% purity . Nuclear magnetic resonance (NMR) data confirm structural integrity, with characteristic signals at δ 8.09 (br, 3H, NH3+) and δ 2.02 (s, 3H, CH3) .
Comparative Analysis of Methods
Efficiency and Scalability
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Palladium-catalyzed method : High yields (>90%) and reproducibility make it ideal for laboratory-scale synthesis. However, the cost of palladium catalysts and stringent anhydrous conditions limit industrial applicability.
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Direct fluorination : Economical for bulk production but requires HF handling infrastructure. Yield optimization remains undocumented in open literature .
Table 2: Method Comparison
Parameter | Palladium-Catalyzed Route | Direct Fluorination |
---|---|---|
Yield | 91–95% | Not reported |
Catalyst Cost | High | None |
Safety Risks | Moderate | High (HF exposure) |
Scalability | Laboratory-scale | Industrial-scale |
Chemical Reactions Analysis
3-Fluoro-2-Methyl-Aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically convert nitro groups to amino groups, which is a common step in its synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
3-Fluoro-2-methylaniline serves as a crucial intermediate in the synthesis of various chemical compounds. Notably, it has been utilized in the production of:
- 2-Amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline : This compound is synthesized from this compound through a multi-step process involving several intermediates. The resulting imidazoquinoxaline has been studied for its mutagenic properties and potential implications in food safety and carcinogenicity research .
- Fluorinated Aromatic Compounds : The presence of the fluorine atom enhances the reactivity of the aromatic ring, allowing for further functionalization and derivatization. This property is exploited in the synthesis of various pharmaceuticals and agrochemicals .
Pharmaceutical Applications
While this compound itself is not approved for clinical use, its derivatives have shown promise in medicinal chemistry. The fluorine substitution can significantly alter the pharmacokinetic properties of compounds, enhancing their bioavailability and selectivity. Research indicates that:
- Potential Anticancer Agents : Fluorinated anilines are being explored for their ability to inhibit specific cancer cell lines, leveraging their structural similarity to known therapeutic agents .
- Drug Development : The compound's role as a building block in drug synthesis highlights its importance in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Material Science
In material science, this compound is investigated for its potential use in:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties due to the strong C-F bond associated with fluorinated compounds .
- Dyes and Pigments : The compound's vibrant color properties make it suitable for developing dyes used in textiles and coatings .
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing area of concern. Research on this compound includes:
- Toxicological Studies : Evaluating its effects on aquatic life and soil health is critical for understanding its environmental footprint .
- Biodegradability Assessments : Studies are being conducted to assess how quickly this compound degrades in various environmental conditions, which is essential for regulatory compliance .
Case Study 1: Synthesis Pathways
A detailed analysis of synthesis pathways involving this compound reveals multiple routes leading to valuable derivatives. For instance, one study outlines a method to synthesize 2-aminoquinoxalines via cyclization reactions, demonstrating the compound's versatility as a precursor.
Case Study 2: Pharmacological Research
In pharmacological studies, derivatives of this compound have been tested against specific cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-Methyl-Aniline involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the amino group participates in forming new bonds with electrophiles. The fluorine atom can influence the compound’s reactivity and stability, affecting its interactions with other molecules . Specific pathways and targets depend on the context of its use, such as in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
The structural and functional properties of 3-fluoro-2-methylaniline are best contextualized against its positional isomers and analogs. Below is a detailed comparison:
Structural Isomers of Fluoro-Methylanilines
The primary isomers include:
3-Fluoro-4-methylaniline (CAS 452-77-7)
4-Fluoro-2-methylaniline (CAS 452-71-1)
5-Fluoro-2-methylaniline (CAS 367-29-3)
All share the molecular formula C₇H₈FN (molecular weight ~125.14–125.15 g/mol) but differ in substituent positions (Table 1) .
Table 1: Comparison of Fluoro-Methylaniline Isomers
Reactivity and Regioselectivity
Chlorination/Bromination :
- This compound undergoes para-selective chlorination with NCS in polar solvents (e.g., DMF), yielding 4-chloro-3-fluoro-2-methylaniline as the major product (>90% regioselectivity) . This contrasts with 3-chloro-2-methylaniline (CAS 87-60-5), where chlorine’s steric and electronic effects may alter reactivity patterns .
- Bromination with NBS occurs at the 4-position, forming 4-bromo-3-fluoro-2-methylaniline, a precursor for indazole derivatives .
Biotransformation :
In microsomal studies, This compound exhibits consistent aromatic hydroxylation regioselectivity across cytochrome P450 isoforms, suggesting minimal active-site influence on metabolic pathways . Comparable data for other isomers is lacking.
Functional Analogues
- 3-Chloro-2-methylaniline (CAS 87-60-5):
Chlorine’s stronger electron-withdrawing effect reduces basicity compared to fluorine, impacting its utility in electrophilic reactions .
Key Research Findings
Synthetic Utility: this compound is pivotal in synthesizing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) via indolylarylsulfone scaffolds . Its brominated derivative is a key intermediate in anticancer agent synthesis .
Biological Relevance :
- The compound’s metabolic stability in cytochrome P450 systems suggests predictable pharmacokinetic profiles, advantageous for drug design .
Market Availability: Priced at ~10,500 JPY/25g (97% purity), it is costlier than non-fluorinated anilines due to specialized synthesis and handling .
Biological Activity
3-Fluoro-2-methylaniline (CAS 443-86-7) is an aromatic amine that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound serves as a versatile building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
This compound has the following chemical characteristics:
- Molecular Formula: C₇H₈FN
- Molecular Weight: 125.14 g/mol
- Boiling Point: Not specified
- Log P (octanol-water partition coefficient): 1.94 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions, particularly electrophilic aromatic substitutions. The presence of the fluorine atom can enhance reactivity and influence the compound's interactions with biological targets, potentially affecting its pharmacological profile .
1. Synthesis of Bioactive Compounds
This compound has been utilized as a precursor in the synthesis of several biologically active compounds:
- It is involved in the synthesis of 2-amino-1,7,9-trimethylimidazo[4,5-g]quinoxaline , a mutagen isolated from beef extract, which highlights its relevance in mutagenicity studies .
- The compound has also been used to create derivatives with potential antimalarial properties by modifying its structure to enhance efficacy against Plasmodium falciparum .
2. Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. The compound's ability to interact with bacterial cell components suggests potential applications in developing new antimicrobial agents .
Case Study 1: Antimalarial Activity
A systematic study evaluated the structure-activity relationship (SAR) of thiazole derivatives related to this compound. Modifications at the ortho position of the phenyl ring with electron-withdrawing groups resulted in enhanced antimalarial activity while maintaining low cytotoxicity against mammalian cells .
Case Study 2: Mutagenicity
The synthesis of mutagenic compounds from this compound was documented, revealing that certain derivatives exhibited significant mutagenic effects comparable to known mutagens. This study underscores the importance of assessing the safety and environmental impact of compounds derived from this amine .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
3-Chloro-2-methylaniline | Chlorine atom affects reactivity differently | Potentially lower mutagenicity |
2-(Trifluoromethyl)aniline | Trifluoromethyl group increases lipophilicity | Enhanced interaction with biological targets |
4-Fluoroaniline | Different substitution pattern | Varies in toxicity and reactivity |
Toxicological Profile
While exploring the biological activity of this compound, it is critical to consider its toxicological aspects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-2-methylaniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of 3-fluoro-2-nitrotoluene using palladium on carbon (Pd/C) in ethanol under hydrogen gas. Temperature control (30–50°C) is critical to avoid over-reduction or byproduct formation. Alternatively, nucleophilic substitution of 2-methyl-3-fluoronitrobenzene with ammonia under high-pressure conditions may yield the target compound, though this requires careful monitoring of reaction kinetics . Purity is typically assessed via GC-MS or HPLC, with yields reported between 70–85% depending on solvent selection (e.g., ethanol vs. DMF) and catalyst loading .
Q. How can researchers distinguish this compound from structurally similar halogenated toluidines during characterization?
- Methodological Answer : Differentiation relies on spectroscopic and chromatographic techniques:
- ¹⁹F NMR : The fluorine atom at the 3-position produces a distinct singlet at ~-110 ppm, distinguishable from chloro or bromo analogs, which lack fluorine signals .
- GC-MS : The molecular ion peak at m/z 125.14 (C₇H₈FN⁺) and fragment ions at m/z 108 (loss of NH₂) confirm the structure .
- Melting Point : The compound’s melting point (7°C) serves as a preliminary identifier, though impurities may shift this value .
Q. What solvent systems are effective for purifying this compound via recrystallization?
- Methodological Answer : Recrystallization in a hexane/ethyl acetate mixture (3:1 v/v) is optimal due to the compound’s moderate polarity. For higher purity (>99%), column chromatography on silica gel with a gradient of dichloromethane/methanol (95:5) is recommended. Solubility in polar aprotic solvents like DMF or NMP is limited, making them unsuitable for large-scale purification .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodological Answer : The fluorine atom at the 3-position deactivates the aromatic ring, directing EAS to the para position relative to the amine group. Experimental studies using nitration (HNO₃/H₂SO₄) show predominant para-nitro product formation, confirmed by ¹H NMR (δ 7.8 ppm for para-H) and X-ray crystallography. Computational DFT analyses (e.g., Fukui indices) corroborate this regioselectivity . Contradictions in meta/para ratios across studies may arise from solvent effects or competing mechanisms .
Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–75%) often stem from:
- Catalyst Selection : Pd(OAc)₂ with SPhos ligand outperforms Pd(PPh₃)₄ in fluorinated systems due to reduced steric hindrance.
- Base Sensitivity : Fluorine’s electronegativity increases susceptibility to deprotonation; weaker bases (K₂CO₃) are preferable to strong bases (t-BuOK).
- Solvent Polarity : THF or toluene stabilizes intermediates better than DMSO, which may induce side reactions .
Q. How can 19F NMR spectroscopy be leveraged to study Hg(II)-mediated base pairing in oligonucleotides containing this compound derivatives?
- Methodological Answer : Incorporating this compound into oligonucleotides creates a spin label for ¹⁹F NMR. Hg(II) coordination induces distinct chemical shift changes (Δδ ~2–5 ppm) depending on the complementary nucleobase (T > G > C > A). UV melting curves (ΔTₘ = +8°C for T vs. +3°C for A) validate duplex stabilization. Researchers should optimize buffer conditions (pH 7.4, 10 mM Mg²⁺) to minimize fluorine signal broadening .
Q. What are the limitations of using this compound in photoaffinity labeling studies, and how can they be mitigated?
- Methodological Answer : The compound’s UV absorption below 300 nm limits compatibility with standard photoactivation wavelengths (365 nm). To address this:
Properties
IUPAC Name |
3-fluoro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-6(8)3-2-4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLVGFPFFLYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196111 | |
Record name | 3-Fluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443-86-7 | |
Record name | 3-Fluoro-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-FLUORO-2-METHYLANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W95WMY5PM6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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